

# Voderdeucitinib: A Technical Guide to its Role in Modulating IL-23 Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Voderdeucitinib** (formerly known as deucravacitinib) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the signaling pathway of pro-inflammatory cytokines, most notably Interleukin-23 (IL-23). This technical guide provides an indepth overview of the mechanism of action of **voderdeucitinib**, its role in the IL-23 signaling cascade, and a summary of key preclinical and clinical data. Detailed methodologies for pivotal experiments are outlined, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of **voderdeucitinib**'s therapeutic potential in IL-23-driven inflammatory diseases such as psoriasis and psoriatic arthritis.

## Introduction to IL-23 Mediated Inflammation

Interleukin-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1] Produced primarily by activated dendritic cells and macrophages, IL-23 is a central driver of chronic inflammation.[2] It exerts its effects by binding to a receptor complex on the surface of target immune cells, including T helper 17 (Th17) cells,  $\gamma\delta$  T cells, and innate lymphoid cells (ILCs).[2] This binding initiates an intracellular signaling cascade that is crucial for the expansion, survival, and pathogenic function of these cells, leading to the production of downstream pro-inflammatory cytokines like IL-17 and IL-22.[2][3] The IL-23/IL-17 axis is a well-established pathogenic pathway in numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[4][5]



#### **Voderdeucitinib: Mechanism of Action**

**Voderdeucitinib** is a novel small molecule that selectively inhibits TYK2.[6] TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[6][7] Unlike other JAK inhibitors that target the highly conserved ATP-binding site within the catalytic domain of the kinases, **voderdeucitinib** employs a unique allosteric mechanism.[8] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[8][9] This distinct binding mode confers high selectivity for TYK2 over the other JAK family members, thereby minimizing off-target effects associated with broader JAK inhibition.[6][10]

By selectively inhibiting TYK2, **voderdeucitinib** effectively disrupts the signaling of cytokines that rely on this enzyme, including IL-23, IL-12, and Type I interferons.[3][6] The precise mechanism linking TYK2 inhibition to therapeutic efficacy is through the modulation of these key inflammatory pathways.[11]

## The IL-23 Signaling Pathway and Voderdeucitinib's Point of Intervention

The IL-23 receptor complex consists of two subunits: IL-12Rβ1 (shared with the IL-12 receptor) and the IL-23-specific IL-23R.[2] The intracellular domains of these receptor subunits are constitutively associated with members of the JAK family; IL-12Rβ1 is associated with TYK2, and IL-23R is associated with JAK2.[1][2]

Upon IL-23 binding to its receptor, the receptor subunits are brought into close proximity, leading to the trans-activation and phosphorylation of JAK2 and TYK2.[2] These activated kinases then phosphorylate specific tyrosine residues on the intracellular tail of the IL-23R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][2] Recruited STAT3 proteins are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and binding to the promoters of target genes.[2] This results in the transcription of genes encoding for proinflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory response in tissues.[12][13]

**Voderdeucitinib** intervenes at a critical early step in this cascade. By inhibiting the kinase activity of TYK2, it prevents the initial trans-activation and subsequent downstream signaling



events, effectively blocking the IL-23-mediated inflammatory cascade.



Click to download full resolution via product page



Caption: **Voderdeucitinib** allosterically inhibits TYK2, blocking IL-23 signal transduction.

## Quantitative Data Summary Preclinical Data: In Vitro Kinase and Cellular Assays

**Voderdeucitinib** has demonstrated high selectivity and potency for TYK2 in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values from nonclinical evaluations.[14][15]



| Assay Type                                 | Target<br>Pathway | Voderdeucit<br>inib (nM) | Tofacitinib<br>(nM) | Baricitinib<br>(nM) | Upadacitini<br>b (nM) |
|--------------------------------------------|-------------------|--------------------------|---------------------|---------------------|-----------------------|
| Hematopoiesi<br>s (JAK2-<br>mediated)      |                   |                          |                     |                     |                       |
| Erythroid<br>Colony<br>Formation           | JAK2              | >5000                    | 693                 | 150                 | 181                   |
| Myeloid<br>Colony<br>Formation             | JAK2              | >5000                    | 647                 | 181                 | 243                   |
| Megakaryocy<br>te Colony<br>Formation      | JAK2              | >5000                    | 4368                | 938                 | 1842                  |
| Cell Signaling<br>(JAK1/JAK3-<br>mediated) |                   |                          |                     |                     |                       |
| IL-15 induced pSTAT5                       | JAK1/JAK3         | 936                      | 17                  | 25                  | 20                    |
| Cell Signaling<br>(JAK1/TYK2-<br>mediated) |                   |                          |                     |                     |                       |
| IFNα induced CXCL9 production              | JAK1/TYK2         | 4                        | 54                  | 22                  | 7                     |
| IFNα induced<br>CXCL10<br>production       | JAK1/TYK2         | 9                        | 375                 | 113                 | 60                    |

Data compiled from nonclinical studies.[14][15]



#### **Clinical Data: Psoriasis**

**Voderdeucitinib** has been extensively studied in Phase 2 and Phase 3 clinical trials for the treatment of moderate-to-severe plaque psoriasis.

Table 2: Key Efficacy Outcomes in Phase 2 Psoriasis Trial (12 Weeks)[10][16]

| Outcome      | Placebo (n=49) | Deucravacitini<br>b 3 mg BID<br>(n=49) | Deucravacitini<br>b 6 mg BID<br>(n=50) | Deucravacitini<br>b 12 mg QD<br>(n=50) |
|--------------|----------------|----------------------------------------|----------------------------------------|----------------------------------------|
| PASI 75 (%)  | 7              | 67                                     | 69                                     | 75                                     |
| sPGA 0/1 (%) | 7              | 76                                     | 64                                     | 75                                     |
| DLQI 0/1 (%) | 4              | 41                                     | 46                                     | 51                                     |

PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear; DLQI 0/1: Dermatology Life Quality Index score of 0 or 1.

Table 3: Key Efficacy Outcomes in Phase 3 Psoriasis Trials (POETYK PSO-1 & PSO-2) at Week 16[10][17][18]

| Outcome      | Placebo | Apremilast 30 mg<br>BID | Deucravacitinib 6<br>mg QD |
|--------------|---------|-------------------------|----------------------------|
| POETYK PSO-1 |         |                         |                            |
| PASI 75 (%)  | 12.7    | 35.1                    | 58.4                       |
| sPGA 0/1 (%) | 14.3    | 32.1                    | 53.6                       |
| POETYK PSO-2 |         |                         |                            |
| PASI 75 (%)  | 9.4     | 40.2                    | 53.6                       |
| sPGA 0/1 (%) | 8.6     | 34.3                    | 50.3                       |

#### **Clinical Data: Psoriatic Arthritis**



Voderdeucitinib has also shown efficacy in patients with active psoriatic arthritis (PsA).

Table 4: Key Efficacy Outcomes in Phase 2 PsA Trial at Week 16[19][20]

| Outcome                                     | Placebo (n=68) | Deucravacitinib 6<br>mg QD (n=67) | Deucravacitinib 12<br>mg QD (n=68) |
|---------------------------------------------|----------------|-----------------------------------|------------------------------------|
| ACR20 (%)                                   | 31.8           | 52.9                              | 62.7                               |
| HAQ-DI (Mean<br>Change from<br>Baseline)    | -0.10          | -0.36                             | -0.38                              |
| SF-36 PCS (Mean<br>Change from<br>Baseline) | 1.8            | 5.1                               | 5.3                                |

ACR20: ≥20% improvement in American College of Rheumatology criteria; HAQ-DI: Health Assessment Questionnaire-Disability Index; SF-36 PCS: 36-Item Short Form Health Survey Physical Component Summary.

### **Pharmacodynamic Biomarker Data**

Treatment with **voderdeucitinib** leads to a reduction in serum biomarkers associated with the IL-23 pathway.

Table 5: Reduction in Psoriasis-Associated Biomarkers at 16 Weeks[11]

| Biomarker     | Percent Reduction with Voderdeucitinib |
|---------------|----------------------------------------|
| IL-17A        | 47% - 50%                              |
| IL-19         | 72%                                    |
| Beta-defensin | 81% - 84%                              |

# Experimental Protocols In Vitro Kinase Assays



Objective: To determine the selectivity and potency of **voderdeucitinib** against TYK2 and other JAK family kinases.

#### Methodology:

- Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- Assay Principle: Measurement of kinase activity through the phosphorylation of a peptide substrate. This is often performed using radiometric assays (e.g., <sup>33</sup>P-ATP incorporation) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).

#### Procedure:

- A fixed concentration of the kinase and peptide substrate are incubated in an appropriate buffer system.
- Voderdeucitinib or other test compounds are added at varying concentrations (serially diluted).
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

### **Cellular Assays for Cytokine Signaling**

Objective: To assess the functional inhibition of cytokine signaling pathways by **voderdeucitinib** in a cellular context.

#### Methodology:

Cell Types: Peripheral blood mononuclear cells (PBMCs), specific immune cell subsets (e.g.,
 T cells, NK cells), or cell lines engineered to express specific cytokine receptors.



- Assay Principle: Measurement of the phosphorylation of STAT proteins downstream of cytokine receptor activation.
- Procedure:
  - Cells are pre-incubated with various concentrations of voderdeucitinib.
  - $\circ$  Cells are stimulated with a specific cytokine (e.g., IL-23, IL-12, IFN- $\alpha$ ) to activate the target pathway.
  - After a short stimulation period, cells are fixed and permeabilized.
  - Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
  - The level of pSTAT is quantified on a per-cell basis using flow cytometry.
  - IC50 values are determined by analyzing the dose-dependent inhibition of STAT phosphorylation.

## **Psoriasis Clinical Trial Design (POETYK PSO Program)**

Objective: To evaluate the efficacy and safety of **voderdeucitinib** in patients with moderate-to-severe plaque psoriasis.

#### Methodology:

- Study Design: Phase 3, multicenter, randomized, double-blind, placebo- and activecontrolled trials.
- Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.
- Treatment Arms:
  - Voderdeucitinib (6 mg once daily)



- Placebo
- Apremilast (30 mg twice daily)
- Primary Endpoints (at Week 16):
  - Proportion of patients achieving PASI 75 (a 75% or greater reduction in PASI score from baseline).
  - Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).
- Secondary Endpoints: Included PASI 90, changes in patient-reported outcomes (e.g., DLQI), and safety assessments.
- Long-Term Extension: Patients could enter a long-term extension study to assess the durability of response and long-term safety.

Patient Screening
(Moderate-to-Severe Psoriasis)

Randomization

Placebo

Apremilast 30mg BID

Voderdeucitinib 6mg QD

Week 16 Assessment
(Primary Endpoints)

Eligible Patients

Long-Term Extension



Click to download full resolution via product page

Caption: Workflow of the POETYK PSO Phase 3 clinical trials.

#### Conclusion

**Voderdeucitinib** represents a significant advancement in the oral treatment of immune-mediated inflammatory diseases. Its novel, allosteric mechanism of action provides highly selective inhibition of TYK2, a critical node in the IL-23 signaling pathway. By effectively downregulating the pathogenic IL-23/IL-17 axis, **voderdeucitinib** has demonstrated robust clinical efficacy and a favorable safety profile in patients with psoriasis and psoriatic arthritis. The data presented in this guide underscore the therapeutic potential of targeting TYK2 with **voderdeucitinib** for the management of IL-23-mediated inflammation. Further research is ongoing to explore its utility in other autoimmune conditions.[6][21]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Interleukin-23: as a drug target for autoimmune inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

### Foundational & Exploratory





- 9. Deucravacitinib | C20H22N8O3 | CID 134821691 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdnewsline.com [mdnewsline.com]
- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 14. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 15. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways ACR Meeting Abstracts [acrabstracts.org]
- 16. Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality-of-Life Outcomes in a Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - PracticalDermatology [practicaldermatology.com]
- 18. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvements in Patient-Reported Outcomes After Treatment With Deucravacitinib in Patients With Psoriatic Arthritis: Results From a Randomized Phase 2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Voderdeucitinib: A Technical Guide to its Role in Modulating IL-23 Mediated Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615482#role-of-voderdeucitinib-in-il-23-mediated-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com